molecular formula C9H10KNO6S B12678423 Potassium 3-(4-nitrophenoxy)propanesulphonate CAS No. 75593-59-8

Potassium 3-(4-nitrophenoxy)propanesulphonate

Cat. No.: B12678423
CAS No.: 75593-59-8
M. Wt: 299.34 g/mol
InChI Key: SWIZKNXTASMBSR-UHFFFAOYSA-M
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Description

Potassium 3-(4-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C9H10KNO6S and a molecular weight of 299.3421 g/mol . It is known for its unique structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.

    Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.

    Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 3-(4-nitrophenoxy)propanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(4-aminophenoxy)propanesulphonate
  • Potassium 3-(4-methoxyphenoxy)propanesulphonate
  • Potassium 3-(4-chlorophenoxy)propanesulphonate

Uniqueness

Potassium 3-(4-nitrophenoxy)propanesulphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo specific reactions such as reduction to an amino group, making it a versatile compound in synthetic and research applications.

Properties

CAS No.

75593-59-8

Molecular Formula

C9H10KNO6S

Molecular Weight

299.34 g/mol

IUPAC Name

potassium;3-(4-nitrophenoxy)propane-1-sulfonate

InChI

InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1

InChI Key

SWIZKNXTASMBSR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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